3-cyclopropyl-1H-pyrazole

Overview

Description

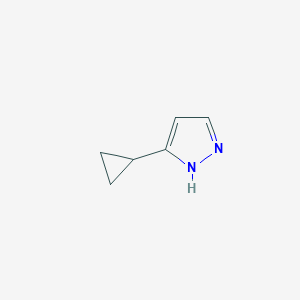

3-Cyclopropyl-1H-pyrazole (CAS: 100114-57-6) is a heterocyclic organic compound with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol. It features a pyrazole ring substituted with a cyclopropyl group at the 3-position (Figure 1). Key physicochemical properties include:

- Density: 1.215 g/cm³

- Boiling Point: 264.5°C at 760 mmHg

- Flash Point: 126.9°C

- Vapor Pressure: 0.0158 mmHg at 25°C

The compound is thermally stable and typically stored at 2–8°C under dry conditions to prevent degradation . It is widely used in academic and industrial research, particularly in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic or basic conditions. Another approach involves the use of cyclopropyl isocyanide and hydrazones in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-1H-pyrazole has been explored for its potential as a kinase inhibitor . Kinases are critical in various signaling pathways, and their dysregulation is often associated with cancer and other diseases. Research indicates that derivatives of pyrazole, including this compound, can inhibit specific kinases, offering pathways for developing targeted cancer therapies.

Case Study: Kinase Inhibition

A study demonstrated that 3-amino-1H-pyrazole derivatives exhibit high potency against the cyclin-dependent kinase (CDK) family, particularly CDK16. The structural modifications of the pyrazole moiety were crucial in enhancing selectivity and potency against these targets, suggesting that this compound could serve as a lead compound for further development .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can exhibit enhanced biological activities or novel properties.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitution reactions.

- Coupling reactions with other heterocycles.

These methods enable the generation of compounds with diverse functional groups, potentially leading to new therapeutic agents .

Agricultural Chemistry

In agricultural applications, compounds based on the pyrazole structure have been investigated for their efficacy as pesticides and herbicides. The ability of pyrazole derivatives to interact with biological systems makes them candidates for developing environmentally friendly agrochemicals.

Example Application

Research has shown that certain pyrazole derivatives can act as effective fungicides, targeting specific fungal pathogens while minimizing harm to beneficial organisms. This highlights the potential of this compound in sustainable agriculture .

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific electronic or optical properties.

Material Development Case Study

Studies have indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials in various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-cyclopropyl-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations

Substituent Effects :

- The cyclopropyl group in This compound enhances steric bulk and electron density compared to methyl or trifluoromethyl substituents. This impacts reactivity in cross-coupling reactions and ligand-binding interactions .

- 5-Methyl-3-(trifluoromethyl)-1H-pyrazole exhibits greater hydrophobicity and metabolic stability due to the electron-withdrawing trifluoromethyl group, making it suitable for drug design .

Functional Group Diversity: 3-Cyclopropyl-1H-pyrazol-5-amine introduces an amino group, enabling participation in Schiff base formation or coordination chemistry, which is absent in the parent compound . 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid combines a nitro group (electron-deficient) and a carboxylic acid, allowing dual functionality in metal-organic frameworks .

Thermal Stability :

- This compound has a higher boiling point (264.5°C) than many pyrazole analogs, likely due to stronger intermolecular interactions from the rigid cyclopropane ring .

Research Findings

- Synthetic Utility : This compound serves as a precursor for kinase inhibitors in oncology research, outperforming 5-Methyl-3-(trifluoromethyl)-1H-pyrazole in solubility-driven biological assays .

- Agrochemical Performance: Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine show superior herbicidal activity compared to non-aminated analogs, attributed to enhanced hydrogen-bonding capabilities .

Biological Activity

3-Cyclopropyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and kinase inhibitory properties, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Formula : C₆H₈N₂

- Molecular Weight : 108.14 g/mol

- CAS Number : 100114-57-6

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit potent antimicrobial properties. A study synthesized various substituted pyrazole derivatives and evaluated their antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines were tested against several bacterial strains:

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Antifungal Activity |

|---|---|---|---|

| 9d | S. aureus (MIC: 12.5 µg/mL) | E. coli (MIC: 25 µg/mL) | Fusarium verticillioides (MIC: 15 µg/mL) |

| 9g | B. subtilis (MIC: 10 µg/mL) | P. aeruginosa (MIC: 20 µg/mL) | Aspergillus flavus (MIC: 20 µg/mL) |

| 9h | S. pyogenes (MIC: 15 µg/mL) | K. pneumoniae (MIC: 30 µg/mL) | Penicillium chrysogenum (MIC: 25 µg/mL) |

These compounds demonstrated significant antibacterial activity, especially against Gram-positive bacteria, with minimal cytotoxicity observed in human cell lines .

Kinase Inhibition

This compound derivatives have also been explored as potential kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). A recent study identified several pyrazole-based compounds that selectively inhibit CDK16, which is implicated in various cancers.

Case Study: Kinase Inhibition Profile

The following table summarizes the selectivity and potency of selected compounds against various kinases:

| Compound | Target Kinase | EC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 43d | CDK16 | 33 | >10 (vs CDK2) |

| 43e | CDK2 | 300 | - |

| 43f | JNK3 | >1000 | - |

The compound 43d exhibited high cellular potency and caused G2/M phase arrest in cancer cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

Additionally, pyrazole derivatives have shown promise in antiviral applications. Recent studies have identified compounds that exhibit significant inhibitory effects against the hepatitis C virus (HCV).

Case Study: Antiviral Efficacy

A review highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives against HCV:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine A | <0.5 | >200 |

| Pyrazolo[1,5-a]pyrimidine B | <0.8 | >150 |

These compounds demonstrated low cytotoxicity while maintaining high selectivity for viral targets, indicating their potential as therapeutic agents against viral infections .

Q & A

Basic Questions

Q. What are effective synthetic methodologies for preparing 3-cyclopropyl-1H-pyrazole derivatives?

- Answer: Common approaches include condensation reactions of substituted propenones with hydrazines (e.g., acetic/propionic acid-mediated cyclization) , copper-catalyzed cycloaddition for hybrid systems (e.g., triazole-pyrazole hybrids via click chemistry) , and functionalization of pyrazole cores with cyclopropyl groups via Suzuki coupling or nucleophilic substitution. Reaction optimization often involves solvent selection (e.g., THF/water mixtures) and temperature control (e.g., 50°C for 16 hours) .

Q. How are structural and purity characteristics of this compound derivatives validated?

- Answer: Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are primary tools for structural confirmation . Chromatographic techniques (e.g., column chromatography with silica gel) ensure purity, while melting point analysis and HPLC further validate compound integrity .

Q. What pharmacological targets are associated with cyclopropyl-substituted pyrazole derivatives?

- Answer: These compounds are studied as cannabinoid CB1 receptor antagonists for metabolic syndrome , antimicrobial agents , and anti-inflammatory/analgesic candidates . The cyclopropyl group enhances lipophilicity and metabolic stability, improving receptor binding (e.g., Ki ≤ 5 nM for CB1 antagonists) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for CB1 receptor antagonism?

- Answer: Key strategies include:

- Substituent variation: Introducing electron-withdrawing groups (e.g., 2,4-dichlorophenyl) at the pyrazole 1-position improves CB1 affinity .

- Metabolic stability screening: Human liver microsome assays identify metabolically stable analogs (e.g., compound 11r with a pyrrolidinyl carboxamide group) .

- In vivo validation: Prioritize compounds with dual efficacy in reducing serum lipids and receptor binding potency .

Q. How can contradictions between in vitro binding data and in vivo efficacy be resolved?

- Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Solutions include:

- Pharmacokinetic profiling: Assess plasma stability, protein binding, and tissue distribution .

- Metabolite identification: Use LC-MS to detect active metabolites contributing to in vivo effects .

- Dosing regimen optimization: Adjust dose frequency based on compound half-life .

Q. What synthetic strategies improve metabolic stability in pyrazole-based compounds?

- Answer:

- Steric shielding: Bulky substituents (e.g., cyclopropyl) at metabolically vulnerable positions reduce cytochrome P450 oxidation .

- Isosteric replacement: Replace labile ester groups with amides (e.g., pyrrolidinyl carboxamide in 11r ) .

- Prodrug design: Mask polar groups (e.g., carboxylic acids) as esters to enhance membrane permeability .

Q. How can reaction mechanisms for pyrazole hybrid synthesis be elucidated?

- Answer:

- Kinetic studies: Monitor intermediates via time-resolved NMR or in situ IR spectroscopy .

- Computational modeling: Density functional theory (DFT) predicts transition states for cycloaddition reactions (e.g., triazole formation) .

- Isotopic labeling: Use deuterated reagents to trace proton transfer steps in condensation reactions .

Q. Methodological Considerations

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWDVWSJMDFNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905214 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-57-6, 1071497-79-4 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.